molecular formula C17H22FNO4 B2588496 2-(2-Fluorophenoxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}propan-1-one CAS No. 2320145-66-0

2-(2-Fluorophenoxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}propan-1-one

Cat. No.: B2588496
CAS No.: 2320145-66-0
M. Wt: 323.364
InChI Key: PBXFDJMTSLOXIY-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}propan-1-one is a complex organic compound with a unique structure that includes a fluorophenoxy group, an oxolan-3-yl group, and an azetidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or an aldehyde, while reduction may yield an alcohol or an amine.

Scientific Research Applications

2-(2-Fluorophenoxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways or its use as a drug candidate.

    Industry: It is used in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2-Fluorophenoxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}propan-1-one include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c1-12(23-16-5-3-2-4-15(16)18)17(20)19-8-14(9-19)22-11-13-6-7-21-10-13/h2-5,12-14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXFDJMTSLOXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)OCC2CCOC2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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